![molecular formula C20H21N3O4S2 B2632873 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1040642-07-6](/img/structure/B2632873.png)
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide
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Overview
Description
Scientific Research Applications
- A series of N-(thiazol-2-yl)piperidine-2,6-dione derivatives were synthesized from glutaric acid and various 2-amino thiazoles using an efficient synthetic method at ambient temperature .
- In vitro assays revealed its ability to inhibit these enzymes, which are relevant in neurodegenerative diseases .
- Antioxidants play a crucial role in protecting cells from oxidative stress and associated diseases .
- EGFR inhibitors are relevant in cancer therapy, and this compound was investigated for its inhibitory effects .
Nonlinear Optical (NLO) Properties
Anticonvulsant Activity
Enzyme Inhibition Potential
Antioxidant Properties
EGFR Inhibition
Conformational Control in Crystal Geometry
Mechanism of Action
Target of Action
The primary target of the compound N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane glycoprotein, and mutations leading to its overexpression or overactivity have been associated with various human cancers .
Mode of Action
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide acts by inhibiting the kinase activity of EGFR . This inhibition competes with the receptor’s cognate ligands, potentially constituting a new class of effective drugs in cancer therapy .
Biochemical Pathways
The compound’s interaction with EGFR affects the downstream signaling pathways associated with this receptor . These pathways are crucial for cell proliferation and survival, and their disruption can lead to the inhibition of cancer cell growth .
Result of Action
The result of the action of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is the stabilization of the EGFR protein when the compound binds to the receptor cavity . This binding results in a strong affinity towards EGFR, which is substantiated by the binding energy calculation .
Future Directions
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-29(26,27)23-10-8-13(9-11-23)19(25)21-14-6-7-17(24)15(12-14)20-22-16-4-2-3-5-18(16)28-20/h2-7,12-13,24H,8-11H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPHVCFLCSDRAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide |
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